molecular formula C8H14ClNO2 B2570422 6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride CAS No. 2227204-75-1

6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride

Cat. No.: B2570422
CAS No.: 2227204-75-1
M. Wt: 191.66
InChI Key: JTFYYWPEJWTZOS-UHFFFAOYSA-N
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Description

6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom in the 6-position and a carboxylic acid group at the 7-position. Its molecular formula is C₈H₁₃NO₃·HCl (molecular weight: ~207.66 g/mol when accounting for HCl). The compound is often utilized as a building block in medicinal chemistry, particularly in the synthesis of antimalarial agents and protease inhibitors. Its spirocyclic architecture enhances conformational rigidity, which can improve target binding specificity and metabolic stability compared to linear analogs .

Properties

IUPAC Name

6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-5-8(1-2-8)3-4-9-6;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFYYWPEJWTZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNC(C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227204-75-1
Record name 6-azaspiro[2.5]octane-5-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing an amine and a carboxylic acid group. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride is characterized by its unique spirocyclic structure, which contributes to its reactivity and versatility in synthesis. Its molecular formula is C8H14ClNO2C_8H_{14}ClNO_2, and it has a molecular weight of approximately 191.66g/mol191.66\,g/mol .

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its derivatives are being investigated for their potential therapeutic effects, particularly in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

  • LRRK2 Kinase Inhibition : It has been noted that derivatives of 6-Azaspiro[2.5]octane-7-carboxylic acid can inhibit LRRK2 kinase, which is implicated in Parkinson's disease .
  • GPR43 Receptor Agonists : Compounds synthesized from this acid have shown activity as GPR43 receptor agonists, relevant in treating obesity and inflammatory bowel diseases .

Biological Research

The compound's interactions with biological systems are under investigation, particularly its role in modulating neurotransmitter systems.

  • Nicotinic Acetylcholine Receptors : Research indicates that compounds related to 6-Azaspiro[2.5]octane-7-carboxylic acid may act as allosteric modulators of nicotinic acetylcholine receptors, which are crucial for cognitive function .

Material Science

Due to its unique structure, this compound is being explored for applications in developing new materials with specific properties.

  • Building Blocks : It is utilized as a building block for synthesizing complex molecules that can be applied in various industrial processes .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryLRRK2 kinase inhibitors for Parkinson's treatment
Biological ResearchAgonists for GPR43 receptors
NeuropharmacologyModulators of nicotinic acetylcholine receptors
Material ScienceBuilding blocks for complex molecule synthesis

Case Study 1: LRRK2 Kinase Inhibition

A study highlighted the synthesis of a series of compounds derived from 6-Azaspiro[2.5]octane-7-carboxylic acid that demonstrated potent inhibition of LRRK2 kinase activity. The research involved evaluating the pharmacological profiles of these compounds in vitro and in vivo, revealing promising results for treating Parkinson's disease.

Case Study 2: GPR43 Agonist Activity

Another investigation focused on the development of GPR43 receptor agonists using derivatives of 6-Azaspiro[2.5]octane-7-carboxylic acid. The findings indicated significant anti-inflammatory effects in preclinical models, suggesting potential therapeutic applications for metabolic disorders.

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Azaspiro[2.5]octane-7-carboxylic Acid Hydrochloride

  • Molecular Formula: C₈H₁₃NO₃·HCl (MW: ~207.66 g/mol).
  • Key Difference : The nitrogen atom is positioned at the 4- instead of 6-position in the spiro ring.

5-Oxa-2-azaspiro[3.4]octane-7-carboxylic Acid Hydrochloride

  • Molecular Formula: C₇H₁₁NO₃·HCl (MW: ~193.63 g/mol).
  • Key Differences :
    • Incorporates an oxygen atom (oxa) in the spiro ring.
    • Larger spiro ring system (3.4 vs. 2.5).
  • The expanded spiro ring may also alter conformational dynamics .

6-Azaspiro[2.5]octane-1-carboxylic Acid Hydrochloride

  • Molecular Formula: C₈H₁₃NO₃·HCl (MW: ~207.66 g/mol).
  • Key Difference : Carboxylic acid group at the 1-position instead of 7-position.
  • Impact : Positional isomerism significantly affects acidity (pKa) and hydrogen-bonding interactions. The 1-carboxylate derivative may exhibit weaker binding to targets requiring distal charge interactions, such as metalloproteases .

Methyl 6-Azaspiro[2.5]octane-1-carboxylate Hydrochloride

  • Molecular Formula: C₁₀H₁₅NO₃·HCl (MW: ~241.70 g/mol).
  • Key Differences :
    • Methyl ester at the 1-position.
    • Lack of free carboxylic acid.
  • Impact : The ester group acts as a prodrug moiety, improving lipophilicity for cellular uptake. However, it requires enzymatic hydrolysis for activation, which may limit efficacy in certain biological contexts .

5-Azaspiro[2.5]octane Hydrochloride

  • Molecular Formula : C₆H₁₁N·HCl (MW: ~149.62 g/mol).
  • Key Differences: No carboxylic acid group. Nitrogen at the 5-position.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
6-Azaspiro[2.5]octane-7-carboxylic acid; HCl 207.66 1.2 12.5
4-Azaspiro[2.5]octane-7-carboxylic acid; HCl 207.66 1.5 9.8
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid; HCl 193.63 -0.3 25.1

Data extrapolated from structural analogs and computational models .

Biological Activity

6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride has the following chemical characteristics:

  • Molecular Formula : C₈H₁₄ClN₁O₂
  • Molecular Weight : 179.66 g/mol
  • Melting Point : 137–141 °C

The compound is characterized by its spirocyclic structure, which contributes to its unique interactions with biological targets.

The biological activity of 6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to diverse biological effects, including:

  • Enzyme Inhibition : The compound has been shown to inhibit metalloproteases, which play a crucial role in extracellular matrix remodeling and various pathological conditions .
  • Receptor Binding : Its unique structure allows it to bind selectively to certain receptors, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of 6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In vitro studies have demonstrated the anticancer properties of this compound against several cancer cell lines. Table 2 provides a summary of these findings.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Case Studies

  • Inhibition of Metalloproteases : A study demonstrated that 6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride effectively inhibited metalloprotease activity in vitro, suggesting potential therapeutic applications in diseases characterized by excessive tissue remodeling, such as arthritis and cancer metastasis .
  • Antitumor Effects : Research involving human cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for anticancer drug development.

Comparison with Related Compounds

The biological activity of 6-Azaspiro[2.5]octane-7-carboxylic acid; hydrochloride can be compared with other related compounds in terms of their structural features and biological effects.

CompoundStructure TypeNotable Activity
6-Azaspiro[3.4]octane-7-carboxylic acidSpirocyclicAntiviral properties
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acidSpirocyclicAntimicrobial and anticancer

Q & A

Q. What are the recommended synthetic routes and purification methodologies for 6-azaspiro[2.5]octane-7-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation via intramolecular cyclization, followed by carboxylation and hydrochlorination. Key steps:
  • Cyclization : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions (e.g., solvent, temperature) for spiro ring closure .
  • Purification : Employ membrane separation technologies (e.g., nanofiltration) or preparative HPLC with a C18 column (≥95% purity) to isolate the compound from byproducts .
  • Validation : Confirm structure via 1H^1H-NMR (e.g., δ 3.2–3.5 ppm for azaspiro protons) and LC-MS (m/z ~230 for molecular ion) .

Q. How can researchers analytically characterize the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Purity Analysis : Use reverse-phase HPLC with a UV detector (λ = 210–230 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Compare retention times against certified reference standards .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via:
  • pH titration (0.1 M NaOH) to assess free hydrochloric acid content .
  • Thermogravimetric analysis (TGA) to detect decomposition above 150°C .

Q. What are the critical factors influencing the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability depends on:
  • pH : Optimal stability at pH 4–6; use buffered solutions (e.g., phosphate buffer) to mitigate hydrolysis of the azaspiro ring .
  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolytic cleavage .
  • Validation : Perform kinetic studies (Arrhenius plots) to predict shelf life under ambient conditions .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 6-azaspiro[2.5]octane-7-carboxylic acid hydrochloride?

  • Methodological Answer :
  • Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) simulations to identify transition states and energy barriers for spiro ring formation .
  • Solvent Selection : Apply COSMO-RS theory to predict solvent effects on reaction yield and selectivity .
  • Validation : Compare simulated reaction outcomes with experimental data (e.g., HPLC yields) to refine computational parameters .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms for spirocyclic compounds?

  • Methodological Answer :
  • Isotopic Labeling : Use 13C^{13}C-labeled precursors to track carbon migration during cyclization (e.g., via 13C^{13}C-NMR) .
  • In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., enolate species) .
  • Cross-Validation : Compare results with analogous spiro systems (e.g., 6-oxaspiro derivatives) to identify mechanistic universality .

Q. How should researchers address discrepancies in stability data across studies?

  • Methodological Answer :
  • Factorial Design : Conduct a 2k^k factorial experiment (factors: pH, temperature, light exposure) to quantify interaction effects on degradation rates .
  • Meta-Analysis : Aggregate published data using statistical tools (e.g., ANOVA) to identify outliers and systemic biases .
  • Reproducibility : Standardize protocols (e.g., ICH guidelines) for solution preparation and storage .

Q. What methodologies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Continuous Flow Reactors : Optimize residence time and mixing efficiency to reduce racemization during carboxylation .
  • Chiral Chromatography : Use simulated moving bed (SMB) technology for large-scale enantiomer separation .
  • Process Analytical Technology (PAT) : Implement real-time UV/Vis monitoring to detect impurities during scale-up .

Q. How can researchers explore novel applications of this compound in drug discovery or materials science?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the azaspiro core (e.g., substituents at position 6) and screen for bioactivity using high-throughput assays .
  • Co-Crystal Engineering : Investigate co-crystallization with polymers or metal-organic frameworks (MOFs) to enhance thermal stability .
  • Collaborative Frameworks : Partner with computational groups to mine databases (e.g., PubChem) for analogous bioactive spiro compounds .

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